molecular formula C11H14ClNO B13287028 N-(2-chlorophenyl)oxan-4-amine

N-(2-chlorophenyl)oxan-4-amine

Cat. No.: B13287028
M. Wt: 211.69 g/mol
InChI Key: XCCSAYVASZUIOF-UHFFFAOYSA-N
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Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorophenyl)oxan-4-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .

Biological Activity

N-(2-chlorophenyl)oxan-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and comparative activity with similar compounds, supported by relevant data and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity and influence several biochemical pathways, which may lead to therapeutic effects in various diseases. The compound's unique structural configuration allows it to bind selectively to specific targets, enhancing its potential as a drug candidate .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth by targeting pathways involved in cancer progression. In vitro experiments demonstrated a significant reduction in the proliferation of various cancer cell lines .
  • Inflammatory Response Modulation : The compound has shown potential in modulating inflammatory responses, indicating its applicability in treating inflammatory diseases .
  • Enzyme Interaction : this compound interacts with various biomolecules, influencing enzymatic activity crucial for its therapeutic potential .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-chlorophenyl)oxan-4-amineChlorine at position 4Similar enzyme inhibition potential
N-(2-amino-4-fluorophenyl)oxan-4-amineFluorine substitution affecting reactivityIncreased selectivity as HDAC inhibitor
N-(2-chloro-4-methylphenyl)oxan-2-amineMethyl group alters electronic propertiesDifferent interaction profiles

Case Study 1: Antitumor Activity

A notable study investigated the antitumor properties of this compound. The results indicated that the compound significantly inhibited the proliferation of cancer cells in vitro. This suggests its potential as an anticancer agent, warranting further exploration into its mechanism and efficacy in vivo .

Case Study 2: Inflammatory Response Modulation

Another study focused on the compound's ability to modulate inflammatory responses. In experimental models, this compound demonstrated a capacity to reduce markers of inflammation, highlighting its therapeutic potential in managing inflammatory diseases .

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

N-(2-chlorophenyl)oxan-4-amine

InChI

InChI=1S/C11H14ClNO/c12-10-3-1-2-4-11(10)13-9-5-7-14-8-6-9/h1-4,9,13H,5-8H2

InChI Key

XCCSAYVASZUIOF-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=CC=CC=C2Cl

Origin of Product

United States

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